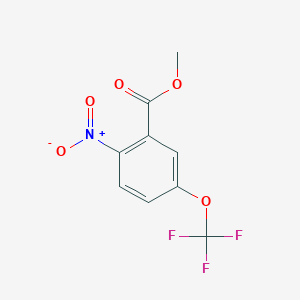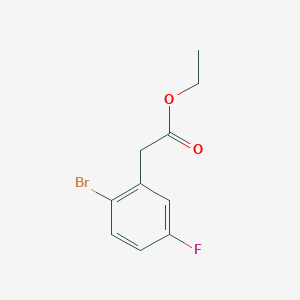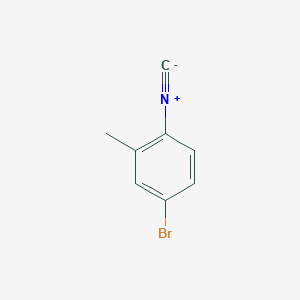
4-Bromo-2-methylphenyl isocyanide
Overview
Description
4-Bromo-2-methylphenyl isocyanide is an organic compound with the molecular formula C8H6BrNC. It is a derivative of isocyanide, characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylphenyl isocyanide typically involves the following steps:
Formylation of the amine: The starting material, 4-bromo-2-methylaniline, undergoes formylation to produce the corresponding formamide.
Dehydration of formamide: The formamide is then dehydrated to yield the isocyanide.
Industrial Production Methods
Industrial production of isocyanides, including this compound, often involves large-scale synthesis using similar methods but optimized for higher yields and safety. The process may include continuous flow reactors and advanced purification techniques to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methylphenyl isocyanide undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Addition reactions: The isocyanide group can participate in multicomponent reactions such as the Ugi reaction, forming complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.
Solvents: Reactions are typically carried out in solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Ugi reaction can produce a variety of peptidomimetic compounds .
Scientific Research Applications
4-Bromo-2-methylphenyl isocyanide has several applications in scientific research:
Chemistry: It is used in the synthesis of heterocycles and complex organic molecules through multicomponent reactions.
Biology: The compound can be used to create bioactive molecules for studying biological pathways.
Medicine: It serves as a building block for drug discovery and development.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylphenyl isocyanide involves its reactivity as an isocyanide. The isocyanide group exhibits both nucleophilic and electrophilic properties, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanide: Lacks the bromine and methyl substituents, resulting in different reactivity and applications.
4-Bromo-phenyl isocyanide: Similar but lacks the methyl group, affecting its steric and electronic properties.
2-Methylphenyl isocyanide: Lacks the bromine atom, leading to different reactivity patterns.
Uniqueness
4-Bromo-2-methylphenyl isocyanide is unique due to the combined presence of bromine and methyl groups, which influence its reactivity and make it suitable for specific synthetic applications. The bromine atom can participate in further functionalization, while the methyl group provides steric hindrance that can affect reaction outcomes .
Properties
IUPAC Name |
4-bromo-1-isocyano-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTGPUSTCUFVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


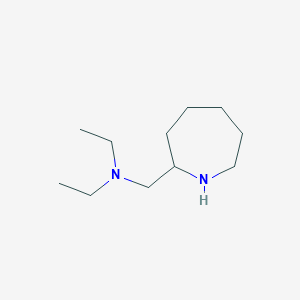

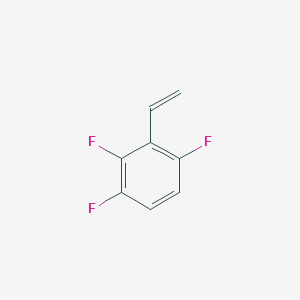

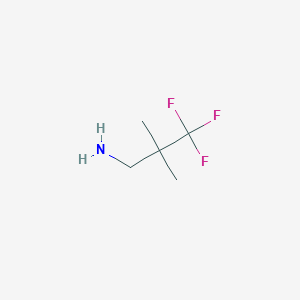
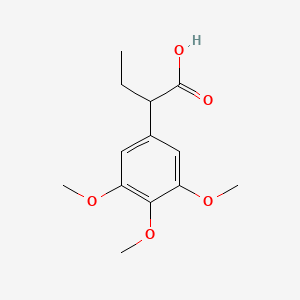
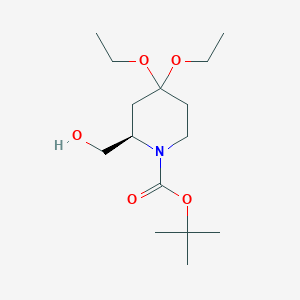
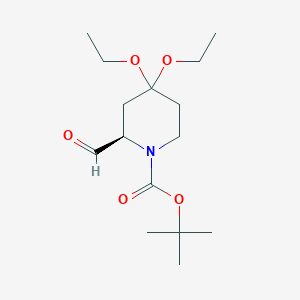
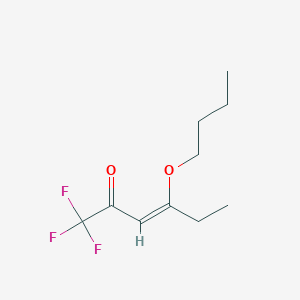
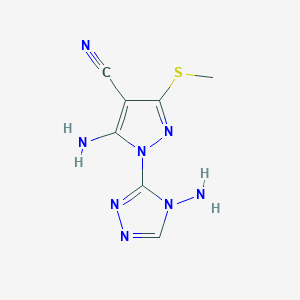
![Benzhydryl 3-formyl-6-oxo-7-[(2-phenylacetyl)amino]-7,7a-dihydro-2H,6H-azeto[2,1-b][1,3]thiazine-4-carboxylate](/img/structure/B3039602.png)
![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-5-methylhexanoic acid](/img/structure/B3039603.png)
